N-(2-Aminophenyl)-4-(formamidomethyl)benzamide
Description
Properties
Molecular Formula |
C15H15N3O2 |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-(formamidomethyl)benzamide |
InChI |
InChI=1S/C15H15N3O2/c16-13-3-1-2-4-14(13)18-15(20)12-7-5-11(6-8-12)9-17-10-19/h1-8,10H,9,16H2,(H,17,19)(H,18,20) |
InChI Key |
OFOGHZPFHGXYQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-4-(formamidomethyl)benzamide can be achieved through a multi-step process. One efficient method involves the reaction of N-(2-aminophenyl)benzamide with phenyl isocyanate. This reaction proceeds through a sequential nucleophilic/intramolecular addition process, followed by transamidation . The reaction conditions typically include the use of a suitable solvent and controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.
Chemical Reactions Analysis
1.1. Acylation of o-Phenylenediamine
The acylation of DA to form N-(2-aminophenyl)benzamide is a well-studied process. Key methods include:
-
Conventional acylation : Using benzoic anhydride (BH) in the presence of catalysts like DMF under thermal conditions .
-
Microwave-assisted synthesis : Reaction of DA with isatoic anhydride under microwave irradiation (140–420 W, 4–10 min), yielding products in 65–80% purity .
-
Continuous flow synthesis : A microreactor platform optimizes selectivity by controlling reaction temperature and molar ratios (DA:BH) .
Reaction Parameters and Optimization
| Parameter | Optimal Conditions | Source |
|---|---|---|
| Temperature | High (>100°C) for acylation | |
| Molar Ratio (DA:BH) | Excess BH (≥2:1) for selectivity | |
| Microwave Power | 140–420 W | |
| Reaction Time | 4–10 min (microwave) |
Kinetic and Mechanistic Insights
A kinetic model for acylation of DA with BH revealed:
-
Reaction order : First-order dependence on BH concentration .
-
Activation energy : Calculated to optimize reaction efficiency .
-
Selectivity : High temperature and excess BH minimize diacylation .
Challenges and Considerations
-
Regioselectivity : Symmetrical amine groups in DA complicate monoacylation .
-
Scalability : Continuous flow systems enable precise control over reaction parameters .
-
Purity : Post-reaction purification (e.g., recrystallization) is critical for high yields .
Biological Relevance
While not explicitly studied for the target compound, analogs like 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) exhibit:
Scientific Research Applications
Antineoplastic Activity
One of the most significant applications of N-(2-Aminophenyl)-4-(formamidomethyl)benzamide derivatives is their potential use in cancer therapy. Research has demonstrated that these compounds exhibit antineoplastic properties, making them candidates for the treatment of various malignancies.
Case Study: Efficacy Against Tumors
A study highlighted in a patent (US5137918A) describes the effectiveness of this compound derivatives against neoplastic diseases. In vivo tests on SD rats showed that specific derivatives significantly inhibited tumor growth, particularly in models of colon carcinoma and mammary adenocarcinoma. For instance, compound A demonstrated complete inhibition of colon carcinoma growth at an equimolar dose of 7.0 mg/kg/day, with a relative median tumor volume T/C of 11.1% .
| Compound | Tumor Type | Dose (mg/kg/day) | T/C (%) |
|---|---|---|---|
| A | Colon Carcinoma | 7.0 | 11.1 |
| B | Mammary Adenocarcinoma | 5.9 | 10.6 |
| C | Mammary Adenocarcinoma | 8.0 | 9.5 |
Research Findings
Recent studies have focused on optimizing these compounds to enhance their efficacy and selectivity against cancer cells. For example, structural modifications have led to the discovery of more potent derivatives that show improved activity against various cancer cell lines .
Development of New Derivatives
The synthesis of new derivatives based on this compound is an active area of research. Innovations include modifications that improve solubility and bioavailability, which are critical for effective drug formulation.
Table: New Derivatives and Their Properties
| Derivative Name | Solubility (mg/mL) | Bioactivity |
|---|---|---|
| 4-Acetamido-N-(2-aminophenyl)benzamide | 25 | High |
| 4-Formylamido-N-(2-aminophenyl)benzamide | 15 | Moderate |
| 4-Isobutyrylamido-N-(2-aminophenyl)benzamide | 30 | High |
Broader Pharmaceutical Applications
Beyond oncology, this compound derivatives are being explored for their potential in treating autoimmune diseases and other proliferative conditions due to their immunomodulatory effects.
Clinical Implications
The ability to modify these compounds allows researchers to tailor them for specific therapeutic uses, potentially leading to new treatments for conditions like rheumatoid arthritis or lupus .
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-4-(formamidomethyl)benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The benzamide scaffold is a common pharmacophore for HDAC inhibition. Substituents at the 4-position critically determine potency, selectivity, and pharmacokinetic properties. Below is a comparative analysis of structurally related compounds:
Enzymatic and Cellular Activity
- CI-994 : Exhibits broad HDAC inhibition but lower potency than hydroxamate-based inhibitors like SAHA. Phase I trials demonstrated tolerability and histone hyperacetylation in peripheral blood cells .
- MS-275 : Shows 30–100× higher potency than valproic acid in increasing acetylated histone H3 in the frontal cortex, suggesting CNS applicability .
- NA : Displays HDAC1 selectivity (IC50 = 95.2 nM) and superior antiproliferative activity (IC50 = 0.8 μM in HepG2 vs. SAHA’s 9.1 μM) .
Molecular Docking and Structure-Activity Relationships (SAR)
- Hydrogen Bonding: The 2-aminophenyl group anchors the zinc-binding domain of HDACs, while the 4-position substituent modulates interactions with the enzyme’s surface. For example: CI-994’s acetyl group forms hydrophobic interactions. MS-275’s pyridylmethoxycarbonyl group enhances solubility and target engagement .
- Docking Scores: Derivatives like N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamide (B2) achieved docking scores of 83.7 kcal/mol for HDAC2, outperforming MS-275 (40.4 kcal/mol) and SAHA (42.5 kcal/mol) .
Therapeutic Potential and Limitations
- CI-994: Limited standalone efficacy but synergistic in combination therapies (e.g., with gemcitabine) .
- MS-275 : Phase I/II trials in hematologic malignancies show promise, but dose-limiting toxicities (e.g., fatigue, nausea) are reported .
- NA : High in vitro potency but reduced in vivo efficacy compared to SAHA, likely due to pharmacokinetic challenges .
- Target Compound : Theoretical advantages include improved blood-brain barrier penetration (due to formamide’s polarity) and reduced metabolic instability compared to ester-containing analogues like MS-275.
Biological Activity
N-(2-Aminophenyl)-4-(formamidomethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and histone deacetylase (HDAC) inhibition. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
The synthesis of this compound typically involves the reaction of 4-formamidobenzoyl chloride with 2-aminophenylamine. The resulting compound features a benzamide structure, which is significant for its biological activity.
2.1 Antitumor Activity
Research indicates that derivatives of this compound exhibit promising antitumor properties. For instance, a related compound, 4-amino-N-(2'-aminophenyl)benzamide (GOE1734), demonstrated significant efficacy against various tumor types, including osteosarcoma and colorectal adenocarcinoma, with a maximum tolerated dose identified in animal models .
2.2 HDAC Inhibition
This compound and its analogs have been evaluated for their inhibitory effects on HDACs, which are crucial targets in cancer therapy due to their role in regulating gene expression through chromatin remodeling. A study showed that certain benzamide derivatives exhibited selective inhibition of HDAC2, leading to cytotoxic effects in cancer cell lines such as HCT116 . The structure-activity relationship studies suggest that modifications to the benzamide moiety can enhance HDAC inhibitory activity.
3.1 Efficacy Against Solid Tumors
In preclinical studies, compounds similar to this compound were tested for their ability to inhibit solid tumor growth. The results indicated that these compounds could induce apoptosis in tumor cells and arrest the cell cycle at specific phases, thereby reducing tumor proliferation rates significantly .
3.2 Structure-Activity Relationship Analysis
A comprehensive SAR analysis has been conducted on various N-substituted benzamides, including those derived from this compound. This analysis revealed that specific substitutions on the benzene ring significantly affect biological activity, with certain configurations leading to enhanced HDAC inhibition and improved anticancer efficacy .
4. Data Tables
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| GOE1734 | Antitumor | Varies by tumor type | |
| N-(2-Amino-5-substituted phenyl)benzamides | HDAC Inhibition | Varies by substitution | |
| FNA | HDAC3 Inhibition | 0.095 |
5. Conclusion
This compound is a compound with notable biological activity, particularly in the realms of oncology and epigenetic regulation through HDAC inhibition. Continued research into its derivatives and analogs may yield valuable insights into novel therapeutic agents for cancer treatment.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
